N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide
Description
N-[3-(1,9-dioxa-4-azaspiro[55]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c25-20(17-5-2-1-3-6-17)23-19-8-4-7-18(15-19)21(26)24-11-14-28-22(16-24)9-12-27-13-10-22/h4,7-8,15,17H,1-3,5-6,9-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWZBCQOHJLLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOC4(C3)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol and an amine, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the spirocyclic core and the cyclohexanecarboxylic acid. This can be achieved through a coupling reaction using reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide, or electrophilic substitution using a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The spirocyclic structure and functional groups may participate in various chemical reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclohexanecarboxamide: Unique due to its spirocyclic structure and specific functional groups.
N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclohexane ring.
N-[3-(1,9-dioxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic core, phenyl group, and cyclohexanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
